nullo protein
Description
Properties
CAS No. |
147883-16-7 |
|---|---|
Molecular Formula |
C29H28N2O5 |
Synonyms |
nullo protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Proteins
Serendipity-α (Sry-α)
Similarities :
Differences :
Key Finding : Sry-α localization is Nullo-dependent, but neither regulates the other’s translation .
Armadillo (Arm) and DE-Cadherin
Differences :
Key Finding : In nullo mutants, Arm spreads apically, disrupting BAJ formation .
Myosin II
Comparison with Orthologs in Other Drosophila Species
Nullo homologs in D. suzukii (Ds_nullo) and D. virilis share >90% sequence identity with D. melanogaster Nullo, retaining conserved myristoylation sites and basic residue clusters critical for membrane targeting .
Functional Conservation :
Unique Regulatory Features of Nullo
Temporal Regulation
Nullo’s expression is tightly restricted to early cellularization (cycle 13–14). Prolonged expression blocks apical ZA formation by preventing Arm/DE-cadherin clustering .
Ectopic Expression Effects
- Nullo : Ectopic expression during late cellularization disrupts apical junctions (87% embryo lethality) .
- DeltaP (a truncated Nullo variant): Causes partial lethality (43%) and mild junction defects .
Data Table 1: Key Properties of Nullo and Comparable Proteins
Preparation Methods
Embryo Collection and Homogenization
Nullo is predominantly expressed in syncytial blastoderm embryos. Samples are collected 2–3 hours post-oviposition and dechorionated using 50% bleach. Homogenization employs a Dounce homogenizer with 15–20 strokes in ice-cold lysis buffer. Critical buffer components include:
| Component | Concentration | Function |
|---|---|---|
| HEPES (pH 7.4) | 30 mM | pH stabilization |
| KCl | 100 mM | Ionic strength adjustment |
| Triton X-100 | 0.1% | Membrane solubilization |
| MgCl₂ | 2 mM | Prevent nucleic acid aggregation |
| DTT | 1 mM | Reduce disulfide bonds |
| Protease inhibitors | 1x | Inhibit endogenous proteases |
Differential Centrifugation
Crude lysates are centrifuged at 19,000 × g for 20 minutes at 4°C to pellet cellular debris. The supernatant, containing soluble proteins, is retained for further purification. To isolate membrane-bound Nullo, ultracentrifugation at 100,000 × g for 1 hour separates cytoplasmic and membrane fractions.
Protein Purification Techniques
Immunoprecipitation with Anti-Nullo Antibodies
Polyclonal antibodies raised against Nullo’s N-terminal epitope (residues 1–50) are coupled to protein A/G magnetic beads. Clarified lysates are incubated with antibody-bead complexes for 1 hour at 4°C, followed by three washes with high-salt buffer (500 mM NaCl) to reduce nonspecific binding. Elution is achieved using low-pH glycine buffer (pH 2.5), immediately neutralized with Tris-HCl.
Size-Exclusion Chromatography
Further purification employs a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.4) and 150 mM NaCl. Nullo elutes at ~45 kDa, consistent with its monomeric form. Post-translational modifications are confirmed via mass spectrometry, revealing a 14-carbon myristoyl group at Gly2.
Validation of Protein Integrity and Function
Western Blot Analysis
Samples are resolved on 12% SDS-PAGE gels and transferred to PVDF membranes. Anti-Nullo primary antibody (1:1,000 dilution) and HRP-conjugated secondary antibody (1:5,000) detect protein bands using chemiluminescence. Wild-type Nullo migrates at 42 kDa, while ΔM and ΔP mutants show reduced membrane association.
Immunofluorescence Localization
Fixed embryos are stained with anti-Armadillo (Arm) and anti-E-cadherin antibodies to assess Nullo’s role in basal junction formation. In nullo mutants, Arm fails to localize to the furrow canal, confirming Nullo’s necessity for junction stabilization.
Challenges and Optimization Strategies
Q & A
Q. How is Nullo protein expression temporally regulated during Drosophila embryogenesis?
Nullo transcription begins at nuclear cycle 11, peaks at cycle 13, and rapidly declines as cellularization initiates. This regulation is linked to the nucleocytoplasmic ratio, which also governs the transition from mitotic divisions to cellularization. Immunostaining and transcript quantification via Northern blotting have been critical in mapping these dynamics .
Q. What role does Nullo play in stabilizing the actin-myosin network during cellularization?
Nullo is essential for maintaining the integrity of the hexagonal actin-myosin network at the basal junction. Its absence disrupts membrane furrow formation, leading to embryonic defects. Experimental validation includes genetic knockouts and confocal microscopy to visualize actin cytoskeleton disorganization in nullo mutants .
Q. How does Nullo differentiate apical and basal junction formation in the Drosophila blastoderm?
Nullo localizes to basal junctions, where it promotes their assembly, but is degraded prior to apical junction formation. Prolonged Nullo expression inhibits apical component clustering. Comparative immunofluorescence studies in wild-type and nullo mutants reveal this spatiotemporal specificity .
Advanced Research Questions
Q. What experimental approaches are used to analyze this compound localization and its impact on furrow ingression dynamics?
High-resolution imaging (e.g., z-stack confocal microscopy) coupled with anti-Nullo antibodies and F-actin markers (e.g., phalloidin) are employed. Quantitative metrics, such as maximal furrow ingression rates, are calculated from time-lapse data in wild-type versus nullo deficiency embryos .
Q. How do researchers resolve contradictions in Nullo’s role across genetic backgrounds (e.g., aneuploid vs. diploid embryos)?
Controlled comparisons using isogenic lines and precise staging of embryos (e.g., cycle 12 vs. 13) minimize variability. Statistical analyses (e.g., ANOVA) of furrow length and ingression rates in nulloDf mutants versus wild-type controls clarify context-dependent phenotypes .
Q. What mechanisms underlie the nucleocytoplasmic ratio-dependent regulation of nullo transcript levels?
Embryo manipulation techniques, such as cytoplasmic transplantation or chemical inhibition of mitosis, alter nuclear density. Transcript quantification via qRT-PCR under these conditions demonstrates that nullo accumulation is proportional to nuclear number, implicating a feedback mechanism tied to developmental timing .
Q. How can computational modeling enhance understanding of Nullo’s role in junctional dynamics?
Agent-based models simulate actin network assembly under varying Nullo concentrations. Parameters are derived from empirical data (e.g., protein half-life, diffusion rates). Model validation involves comparing predicted furrow morphology with experimental observations in nullo overexpression embryos .
Methodological Considerations
- Key Techniques : Immunofluorescence, genetic mosaics, live imaging, transcript quantification.
- Data Challenges : Distinguishing Nullo’s transient expression effects from pleiotropic mutations requires conditional alleles (e.g., temperature-sensitive mutants) .
- Validation : Co-staining with junctional markers (e.g., Armadillo for adherens junctions) confirms specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
